molecular formula C13H18BrN3O3 B8269227 tert-Butyl 3-((5-bromopyrazin-2-yl)oxy)pyrrolidine-1-carboxylate

tert-Butyl 3-((5-bromopyrazin-2-yl)oxy)pyrrolidine-1-carboxylate

Cat. No.: B8269227
M. Wt: 344.20 g/mol
InChI Key: RGRKYXZPYTWFST-UHFFFAOYSA-N
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Description

tert-Butyl 3-((5-bromopyrazin-2-yl)oxy)pyrrolidine-1-carboxylate: is a synthetic organic compound that features a tert-butyl ester group, a bromopyrazine moiety, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-((5-bromopyrazin-2-yl)oxy)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Bromopyrazine Intermediate: This step involves the bromination of pyrazine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane.

    Coupling Reaction: The bromopyrazine intermediate is then coupled with tert-butyl 3-hydroxypyrrolidine-1-carboxylate using a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of scalable solvents and reagents, along with robust purification methods, would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions:

    Oxidation and Reduction: The pyrazine ring can be subjected to oxidation or reduction reactions, altering its electronic properties and reactivity.

    Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or thiols (RSH) in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products

    Substitution Products: Various substituted pyrazines depending on the nucleophile used.

    Oxidation Products: Oxidized pyrazine derivatives.

    Reduction Products: Reduced pyrazine derivatives.

    Hydrolysis Products: The corresponding carboxylic acid.

Scientific Research Applications

Chemistry

    Building Block: Used as a building block in the synthesis of more complex organic molecules.

    Ligand Design: Employed in the design of ligands for coordination chemistry.

Biology

    Biological Probes: Utilized in the development of probes for studying biological systems.

    Enzyme Inhibitors: Potential use in the design of enzyme inhibitors.

Medicine

    Drug Development: Investigated for its potential in drug development, particularly in targeting specific enzymes or receptors.

Industry

    Material Science: Used in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which tert-Butyl 3-((5-bromopyrazin-2-yl)oxy)pyrrolidine-1-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromopyrazine moiety can interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, influencing the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-((5-chloropyrazin-2-yl)oxy)pyrrolidine-1-carboxylate
  • tert-Butyl 3-((5-fluoropyrazin-2-yl)oxy)pyrrolidine-1-carboxylate
  • tert-Butyl 3-((5-iodopyrazin-2-yl)oxy)pyrrolidine-1-carboxylate

Uniqueness

tert-Butyl 3-((5-bromopyrazin-2-yl)oxy)pyrrolidine-1-carboxylate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogens might not. The bromine atom’s size and reactivity can influence the compound’s overall properties, making it distinct from its chloro, fluoro, and iodo analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

tert-butyl 3-(5-bromopyrazin-2-yl)oxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrN3O3/c1-13(2,3)20-12(18)17-5-4-9(8-17)19-11-7-15-10(14)6-16-11/h6-7,9H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGRKYXZPYTWFST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=CN=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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